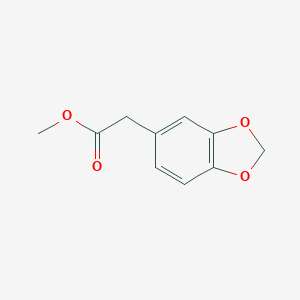

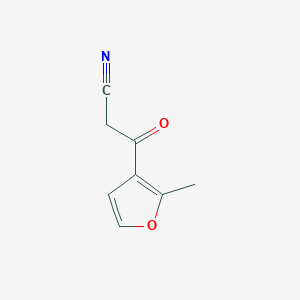

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Vue d'ensemble

Description

The compound of interest, 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, is a furan derivative with potential applications in organic synthesis and material science. Furan compounds are known for their aromaticity and reactivity due to the presence of an oxygen atom within the five-membered ring structure. The specific compound is not directly mentioned in the provided papers, but related furan compounds and their reactions are extensively studied, which can provide insights into the behavior and properties of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

Synthesis Analysis

The synthesis of furan compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of various furan derivatives has been achieved through electrophilic cyanoacetylation of heterocycles with mixed anhydrides, as described in one of the studies . This method utilizes acetic or trifluoroacetic anhydride mixed with cyanoacetic acid and a catalyst, which could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates from furoyl phosphonates and ethoxycarbonylmethylenetriphenylphosphorane has been reported, indicating the versatility of furan compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their reactivity and properties. The provided papers discuss the steric configurations of various furan compounds, such as the trans and cis isomers of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile . These configurations can influence the reactivity and outcome of chemical reactions. The bidentate nature of furan oximes in forming complexes with 3d element dihalides has also been characterized, which suggests that the molecular structure of furan derivatives can facilitate the formation of metal complexes .

Chemical Reactions Analysis

Furan compounds participate in a variety of chemical reactions. Oxidative cyclizations involving 3-oxopropanenitriles and conjugated alkenes have been used to synthesize dihydrofuran carbonitriles . This indicates that 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile could potentially undergo similar cyclization reactions. Furthermore, the reaction of furan compounds with nitromethane catalyzed by potassium fluoride has been studied, leading to the formation of nitropropanoic acids . The reactivity of furan derivatives with metal halides to form complexes has also been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The papers discuss the formation of octahedral and tetrahedral complexes with furan oximes, which implies specific coordination geometries and bonding properties . The steric configurations of furan acrylonitriles and their bromine derivatives also suggest that these compounds have distinct physical properties, such as melting points and solubilities, which are determined by their molecular conformations .

Applications De Recherche Scientifique

-

Food Preservation

- Field : Food Science

- Application : 2-methyl-3-furyl sulfide flavor derivatives have been synthesized and evaluated for their potential as efficient preservatives .

- Method : A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .

- Results : It was found that fifteen compounds have antimicrobial activity against different foodborne bacterial or fungal strains. Significantly, the antimicrobial activity of some of these flavor compounds is better than that of the control group (penicillin, amphotericin B and thiram), and they are promising preservatives for food production .

-

Flavor Enhancement

- Field : Food Chemistry

- Application : Maillard reaction products (MRPs) serve as ideal materials for the production of diverse flavors, which ultimately improve the flavor or reduce the odor of raw materials .

- Method : The Maillard reaction (MR) is a non-enzymatic reaction that occurs when the carbonyl group of reducing sugars reacts with the amino group of amino acids, polypeptides, or proteins, resulting in the natural production of MRPs .

- Results : A well-controlled MR may be useful in the production of flavor-enhancing peptides and other compounds to increase the consumer preference and acceptability of processed foods .

-

Flavoring Ingredients

- Field : Food Industry

- Application : New derivatives of 2-methyl-3-furanthiol are used as flavoring ingredients to confer meaty, juicy taste to a large variety of edible consumer products, chewing gums, and oral care products .

- Method : The compounds are derivatives of 2-methyl-3-furanthiol and obey the general formula wherein R represents a group of formula or R1 R2 R1 representing a hydrogen atom or a methyl group and R2 representing a C1 to Ce linear or branched unsaturated hydrocarbon group .

- Results : When tasted in salty water (0.5% w/w of salt), at a concentration of 1 ppm, the 3-[(2- methyl-3 -furyl)thio]butanal was found to impart a stronger (2 to 3 times stronger) and rounder meaty .

-

Fatty Notes and Creamy Effects

- Field : Perfumery

- Application : Bis(2-methyl-3-furyl) disulfide can be used to add fatty notes to material as well as add creamy and milky effects at low dosage .

- Method : This compound is typically used for meats but can also be used in a variety of other applications .

- Results : It has been found to be effective at use levels of 1 ppm as consumed .

Propriétés

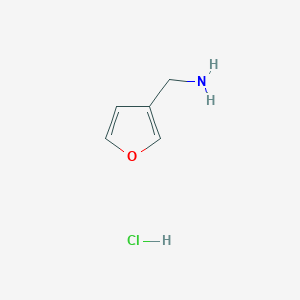

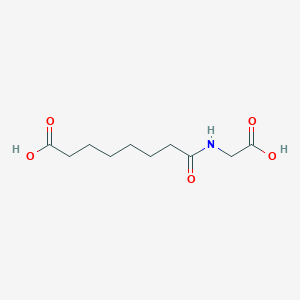

IUPAC Name |

3-(2-methylfuran-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZZELMXQVEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353095 | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

CAS RN |

158386-97-1 | |

| Record name | 2-Methyl-β-oxo-3-furanpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158386-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.